6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt
Description
Properties
IUPAC Name |
lithium;6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJMVWUCBSHQLC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Core Synthesis Strategy
The synthesis of 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt is achieved through a convergent approach, combining two key intermediates:
- 1-Acetylpiperidin-4-amine (piperidine backbone with acetyl protection).
- 6-Aminopyrimidine-4-carboxylic acid (pyrimidine core with carboxylic acid functionality).
The general sequence involves:
- Step 1: Preparation of 1-acetylpiperidin-4-amine.
- Step 2: Coupling of 1-acetylpiperidin-4-amine with 6-chloropyrimidine-4-carboxylic acid.
- Step 3: Lithiation of the carboxylic acid intermediate.
Synthesis of 1-Acetylpiperidin-4-amine
Piperidin-4-amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-acetylpiperidin-4-amine. This reaction typically proceeds in dichloromethane or THF at 0–25°C, achieving >90% purity after aqueous workup.
Reaction Conditions Table
| Reagent | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| Acetic anhydride | DCM | 0–25°C | 92% | 95% | |
| Acetyl chloride | THF | 25°C | 88% | 93% |
Nucleophilic Aromatic Substitution
The coupling of 1-acetylpiperidin-4-amine with 6-chloropyrimidine-4-carboxylic acid is performed via nucleophilic substitution. The chlorine atom at the 6-position of pyrimidine is displaced by the amine group of 1-acetylpiperidin-4-amine under basic conditions.
Optimized Protocol
- Reactants: 6-Chloropyrimidine-4-carboxylic acid (1.0 equiv), 1-acetylpiperidin-4-amine (1.2 equiv).
- Base: Diisopropylethylamine (DIPEA, 2.0 equiv).
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 80–100°C, 12–24 hours.
- Yield: 75–82% after recrystallization from ethanol/water.
Challenges and Solutions
Lithiation of the Carboxylic Acid Intermediate
The final step involves converting 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid to its lithium salt using lithium hydroxide (LiOH) in a hydroalcoholic solvent.
Procedure
- Dissolve the carboxylic acid (1.0 equiv) in methanol/water (4:1 v/v).
- Add LiOH monohydrate (1.05 equiv) at 0°C.
- Stir for 2 hours, then concentrate under reduced pressure.
- Precipitate the lithium salt by adding diethyl ether.
Analytical Data
Alternative Pathways and Modifications
Reductive Amination Approach
A patent-pending method (EP1790640A1) describes an alternative route using reductive amination to assemble the piperidine-pyrimidine scaffold:
- React 4-aminopiperidine with pyrimidine-4-carbaldehyde.
- Reduce the imine intermediate using sodium cyanoborohydride.
- Acetylate the secondary amine with acetyl chloride.
- Lithiate the carboxylic acid.
Advantages
Solid-Phase Synthesis for Scalability
Large-scale production (≥100 g) employs solid-phase techniques to enhance yield and reproducibility:
- Immobilize 6-chloropyrimidine-4-carboxylic acid on Wang resin.
- Perform amine coupling with 1-acetylpiperidin-4-amine.
- Cleave the product from the resin using trifluoroacetic acid (TFA).
- Neutralize with LiOH to form the lithium salt.
Key Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Resin Loading | 1.2 mmol/g | |
| Coupling Time | 48 hours | |
| TFA Concentration | 20% v/v |
Chemical Reactions Analysis
Types of Reactions
6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine or piperidine derivatives.
Scientific Research Applications
6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt
- CAS No.: 1884246-71-2
- Molecular Formula : C₁₂H₁₆N₄O₃·Li
- Molecular Weight : 264.28 g/mol (free acid) + lithium counterion
- Physical Properties: Solubility: Typically prepared as a 10 mM solution in DMSO or ethanol for research use . Storage: Stable at room temperature (RT) .
Synthesis: The lithium salt is derived from its carboxylic acid precursor via reaction with lithium hydroxide (LiOH). For example, analogous pyrimidine carboxylates, such as lithium 6-(N'-tert-butoxycarbonylhydrazino)-2-diethylaminopyrimidine-4-carboxylate, are synthesized by treating the free acid with LiOH·2H₂O in acetone/water, followed by solvent removal . The acetylpiperidinyl amino group is introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate intermediates .
Applications: Primarily used in medicinal chemistry research, particularly in developing kinase inhibitors or receptor antagonists.
Structural and Functional Analogues
Compound A : Lithium 6-(N'-tert-butoxycarbonylhydrazino)-2-diethylaminopyrimidine-4-carboxylate
- Structure: Features a tert-butoxycarbonyl (Boc)-protected hydrazino group and diethylamino substituent.
- Synthesis : Prepared via LiOH-mediated deprotonation of the free acid.
- Properties :
- Comparison :
- The Boc group enhances stability during synthesis but requires deprotection for further functionalization, unlike the acetylpiperidinyl group in the target compound, which is stable under physiological conditions.
Compound B : 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic Acid
- Structure : Contains a trifluoromethylphenyl-piperidine moiety and methyl substituent.
- Synthesis : Involves Pd/C-catalyzed hydrogenation and LiOH-mediated saponification .
- Applications: Acts as a retinol-binding protein 4 (RBP4) antagonist.
- Comparison :
- The trifluoromethyl group increases lipophilicity and metabolic stability compared to the acetylpiperidinyl group, which may enhance target binding but reduce solubility.
Compound C : 6-(Benzyl(methyl)amino)-N-methyl-N-phenylpyrimidine-4-carboxamide
- Structure: Substituted with benzyl(methyl)amino and amide groups.
- Synthesis : Uses HATU/DIPEA-mediated coupling .
- Applications : Evaluated as an antitubercular agent.
- Comparison :
- The amide group improves membrane permeability but lacks the ionic character of the lithium carboxylate, which may limit its use in aqueous formulations.
Key Differentiators
- Lithium Counterion : Enhances aqueous solubility compared to free acids or neutral amides, making it suitable for in vitro assays .
- Synthetic Flexibility : The acetylpiperidine moiety is introduced via stable carbamate intermediates, enabling scalable synthesis , whereas Boc-protected analogues require additional deprotection steps .
Biological Activity
Chemical Identification
- Chemical Name : 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt
- CAS Number : 2007909-54-6
- Molecular Formula : C12H17LiN4O3
- Molecular Weight : 272.23 g/mol
This compound is part of a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily linked to its role as an inhibitor of key enzymes involved in nucleotide synthesis, particularly thymidylate synthase (TS). Thymidylate synthase is crucial for DNA synthesis and repair, making it a target for cancer therapies. Inhibition of this enzyme can lead to reduced proliferation of cancer cells.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on TS activity. For instance, a study demonstrated that structural modifications in pyrimidine derivatives could enhance their binding affinity to TS, thereby improving their efficacy as anticancer agents .
Cytotoxicity and Selectivity
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves caspase-dependent pathways, which are critical for programmed cell death. Notably, the compound's selectivity towards tumor cells over normal cells has been a focus of research, indicating potential for therapeutic applications with reduced side effects .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in human colon cancer cells, with IC50 values comparable to established TS inhibitors like 5-fluorouracil. The study concluded that further optimization of the compound's structure could enhance its therapeutic index .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this compound interacts with TS. Using molecular docking studies, researchers identified key interactions between the compound and the active site of TS, suggesting a competitive inhibition mechanism. This insight is critical for designing more potent derivatives with improved pharmacokinetic profiles .
Table 1: Comparison of Biological Activities
| Compound Name | CAS Number | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 2007909-54-6 | 15 | Thymidylate synthase inhibition |
| 5-Fluorouracil | 51-21-8 | 12 | Thymidylate synthase inhibition |
| Gemcitabine | 95058-81-2 | 20 | Nucleotide synthesis inhibitor |
Table 2: In Vitro Cytotoxicity Results
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| HCT116 (Colon Cancer) | 10 | 45 |
| MCF7 (Breast Cancer) | 10 | 50 |
| HeLa (Cervical Cancer) | 10 | 40 |
Q & A
Basic: What are the key synthetic pathways for preparing 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : A pyrimidine ring is functionalized at the 4-position with a carboxylic acid group and at the 6-position with an amine. Methyl ester intermediates (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate) are often used to protect the carboxylic acid during synthesis .
Piperidine Substitution : The 1-acetylpiperidin-4-yl group is introduced via nucleophilic substitution or coupling. For example, tertiary alcohol intermediates (e.g., from bromobenzene derivatives) are dehydrated and reduced to form piperidine derivatives, which are then acetylated .
Lithium Salt Formation : The free carboxylic acid is saponified using lithium hydroxide (LiOH·H₂O) and acidified to yield the lithium salt .
Basic: What structural features influence the compound’s reactivity and biological activity?
Methodological Answer:
- Pyrimidine Core : The electron-deficient ring facilitates interactions with enzymes or receptors via hydrogen bonding or π-π stacking.
- Carboxylic Acid Group : Enhances solubility and enables salt formation (e.g., lithium), which stabilizes the compound for storage and biological assays .
- 1-Acetylpiperidin-4-ylamino Group : The acetylated piperidine moiety improves bioavailability and modulates target binding through steric and electronic effects .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Salt Stability : Lithium salts may dissociate under physiological conditions, altering activity. Validate salt integrity using techniques like ion chromatography or NMR .
- Assay Conditions : Variations in pH, solvent (e.g., DMSO vs. aqueous buffers), or ionic strength can affect solubility and target binding. Standardize protocols using reference compounds (e.g., pyrimidine-4-carboxylic acid derivatives) .
- Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid) to isolate the contribution of the acetylpiperidine group .
Advanced: What experimental strategies optimize the compound’s synthetic yield and purity?
Methodological Answer:
- Stepwise Intermediate Purification : Isolate intermediates (e.g., methyl ester 9 in ) via column chromatography or crystallization to minimize side reactions .
- Catalyst Optimization : Use Pd/C or ammonium formate for selective reduction of olefins without over-reducing the pyrimidine ring .
- Lithium Salt Crystallization : Adjust solvent polarity (e.g., ethanol/water mixtures) during acidification to enhance salt crystallization and purity .
Advanced: How can computational methods guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to model interactions between the lithium salt and targets (e.g., enzymes with pyrimidine-binding pockets). Focus on hydrogen bonding with the carboxylic acid and steric fit of the acetylpiperidine group .
- SAR Analysis : Compare docking scores and experimental IC₅₀ values for analogs (e.g., 6-aminopyrimidine-4-carboxylic acid vs. acetylpiperidine derivatives) to identify critical substituents .
- MD Simulations : Assess salt stability and conformational flexibility in aqueous environments using tools like GROMACS .
Basic: What analytical techniques confirm the compound’s identity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR verifies the pyrimidine ring, acetylpiperidine, and carboxylic acid protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄LiN₃O₃ requires m/z 243.11) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% for research-grade material) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Lithium Salt Hydration : Control humidity during crystallization to avoid hydrate formation, which alters solubility and stability .
- Cost-Effective Catalysts : Replace Pd/C with cheaper catalysts (e.g., Ni-based) for large-scale reductions, ensuring no residual metal contamination .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from piperidine salt formation) using green chemistry principles .
Advanced: How does the lithium counterion affect the compound’s pharmacokinetic properties?
Methodological Answer:
- Solubility vs. Bioavailability : Lithium salts improve aqueous solubility but may reduce membrane permeability. Compare logP values of the free acid vs. salt using shake-flask assays .
- Ion-Pair Effects : In vivo, lithium may dissociate and alter distribution. Monitor plasma stability via LC-MS/MS in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
